molecular formula C23H20FN3O3S2 B2746444 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide CAS No. 923173-50-6

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide

Cat. No.: B2746444
CAS No.: 923173-50-6
M. Wt: 469.55
InChI Key: PCFKIESGRPUEMZ-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide is a sophisticated chemical scaffold designed for discovery chemistry and lead optimization studies, particularly in medicinal chemistry. Its structure integrates several privileged pharmacophores, suggesting broad potential in biochemical probe development. The 4-fluoro-1,3-benzothiazole moiety is a recognized structural element in compounds with diverse biological activities , while the pyridine ring is a ubiquitous building block in pharmaceuticals, known to contribute to favorable pharmacokinetic properties and molecular interactions . The presence of a propane-2-sulfonyl group offers a potential handle for modulating solubility and target binding. This combination makes the compound a valuable candidate for researchers investigating new modulators for protein kinases, GPCRs, and other enzymatic targets. It is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical elaboration. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)18-8-6-17(7-9-18)22(28)27(14-16-10-12-25-13-11-16)23-26-21-19(24)4-3-5-20(21)31-23/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFKIESGRPUEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorobenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropylsulfonyl Group: This step may involve sulfonylation reactions using reagents like isopropylsulfonyl chloride in the presence of a base.

    Attachment of the Pyridin-4-ylmethyl Group: This can be done through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.

    Final Coupling to Form the Benzamide: The final step usually involves amide bond formation, which can be facilitated by coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isopropylsulfonyl group.

    Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated derivatives can be used with nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved might include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights structural similarities and differences between the target compound and analogous derivatives reported in the literature:

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Benzothiazole 4-Fluoro, propane-2-sulfonyl, pyridin-4-ylmethyl Benzamide, sulfonyl, pyridine -
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl Thione, sulfonyl, difluorophenyl
Example 53 (Patent): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromenone, 2-fluoro-N-isopropylbenzamide Sulfonamide, benzamide, fluorophenyl
FM9: 4-fluoro-N-methyl-N-{4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl}benzamide Thiazole-pyrimidine 4-Fluoro, propan-2-ylamino, pyrimidin-4-yl Benzamide, thiazole, pyrimidine
N-(2-thiazolyl)-benzenesulfonamide Thiazole Benzenesulfonamide, 2-thiazolyl Sulfonamide, thiazole

Key Observations :

  • The target compound’s benzothiazole core distinguishes it from triazole () or pyrazolo-pyrimidine () analogs, which may influence electronic properties and binding affinities.
  • Sulfonyl groups are common in all compounds but vary in attachment: propane-2-sulfonyl (target) vs. phenylsulfonyl () or benzenesulfonamide ().
  • Fluorine substitution is prevalent in the target and analogs (e.g., Example 53 , FM9 ), likely enhancing metabolic stability and lipophilicity.

Spectroscopic and Physical Property Analysis

Spectroscopic Data :

  • Triazoles [7–9] () :
    • IR: Absence of C=O (1663–1682 cm⁻¹) confirms cyclization to triazole; νC=S at 1247–1255 cm⁻¹ .
    • NMR: Aromatic protons in δ 7.2–8.1 ppm; NH signals at δ 10.5–11.2 ppm.
  • Example 53 () :
    • Melting Point: 175–178°C; Mass: 589.1 (M⁺+1) .
  • FM9 () :
    • Formula: C₁₈H₁₈FN₅OS; SMILES: Fc1ccc(cc1)C(=O)N(c3nc(c2ncnc(NC(C)C)c2)cs3)C .

Physical Property Trends :

  • Fluorine substituents (e.g., in target and Example 53) correlate with higher melting points and stability.

Tautomerism and Stability Considerations

  • Triazoles [7–9] () exhibit thione-thiol tautomerism, but spectral data confirm dominance of the thione form (absence of νS-H at 2500–2600 cm⁻¹) .
  • The target’s benzothiazole core lacks tautomeric equilibria, suggesting greater conformational stability compared to triazole derivatives.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring, which is known for its diverse biological activities. The presence of a fluorine atom and a sulfonyl group enhances its pharmacological profile.

PropertyValue
Molecular FormulaC16H18FN3O2S
Molecular Weight341.39 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study synthesizing various benzothiazole compounds demonstrated that modifications in their structure could enhance their efficacy against bacteria and fungi. For instance, the introduction of different substituents on the benzothiazole ring influenced their antibacterial activity significantly .

Anti-inflammatory Effects

Benzothiazole derivatives have also shown promise in anti-inflammatory applications. In particular, compounds with dual inhibition capabilities targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been evaluated for their potential to alleviate pain and inflammation. This compound may function similarly by modulating inflammatory pathways .

Case Studies

  • Antinociceptive Activity : In a controlled study involving animal models, compounds similar to this compound were shown to produce significant pain relief through the inhibition of sEH and FAAH. This dual action could lead to reduced side effects compared to traditional pain medications .
  • Antimicrobial Screening : A comprehensive screening of various benzothiazole derivatives revealed that those with specific functional groups exhibited enhanced antimicrobial activity against resistant strains of bacteria. The structural elements of this compound suggest it could be a candidate for further antimicrobial studies .

The mechanism by which this compound exerts its biological effects likely involves the modulation of enzyme activity related to inflammation and microbial resistance. By inhibiting enzymes such as sEH and FAAH, this compound may alter the metabolic pathways involved in pain perception and inflammation.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step procedures, including:

  • Benzothiazole moiety formation : Cyclization of 2-aminobenzenethiol with fluorinated aromatic aldehydes under reflux conditions .
  • Amide bond formation : Use coupling agents like carbodiimides (e.g., EDC/HOBt) or direct condensation with pyridin-4-ylmethylamine in dry solvents (e.g., DMF or DCM) .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity . Critical conditions include inert atmospheres (N₂/Ar) for oxidation-sensitive steps and strict temperature control (e.g., 0–5°C for coupling reactions) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica plates and UV visualization .
  • HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers determine the solubility of this compound for in vitro assays?

Solubility is influenced by the fluorobenzothiazole and sulfonyl groups, which enhance lipophilicity. Methodological steps:

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80) .
  • Empirical determination : Use shake-flask methods with HPLC quantification to measure solubility in physiological-relevant solvents .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during synthesis?

  • Computational modeling : Use density functional theory (DFT) to predict reactive intermediates and transition states, minimizing undesired pathways .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent, and catalyst ratios .
  • In situ monitoring : ReactIR or LC-MS to detect intermediates and adjust conditions dynamically .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the pyridinylmethyl or sulfonyl groups to assess impact on bioactivity .
  • 3D-QSAR modeling : CoMFA/CoMSIA to correlate electronic/steric features with activity .
  • Fragment-based screening : Replace benzothiazole with other heterocycles (e.g., oxadiazole) to probe binding requirements .

Q. How can target identification be approached for this compound?

  • Molecular docking : AutoDock or Glide to predict binding to kinases (e.g., EGFR) or microbial enzymes (e.g., DHFR) .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate interacting proteins from cell lysates .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify sensitized pathways .

Q. How should researchers address contradictory data in biological assays?

  • Dose-response validation : Repeat assays with 10-point dilution series to confirm IC₅₀ trends .
  • Orthogonal assays : Cross-validate antimicrobial results with zone-of-inhibition (ZOI) and time-kill studies .
  • Metabolic stability checks : Use liver microsomes to rule out false negatives from rapid compound degradation .

Q. What methodologies are effective for studying metabolic stability and degradation pathways?

  • LC-MS/MS metabolomics : Identify metabolites in hepatocyte incubations .
  • Isotope labeling : Use ¹⁴C-labeled compound to track degradation in microsomal assays .
  • Forced degradation : Expose the compound to acidic/basic/oxidative conditions and analyze by HPLC .

Q. How can the compound’s stability under varying storage conditions be evaluated?

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring purity via HPLC .
  • Light exposure tests : Use ICH Q1B guidelines to assess photodegradation under UV/visible light .

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